molecular formula C19H16F2N2O B11094620 4-[4-(difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-[4-(difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11094620
M. Wt: 326.3 g/mol
InChI Key: ZSYHUMPZUKLEDK-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps. One common route includes the reaction of 4-(difluoromethoxy)phenyl isocyanate with appropriate precursors under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . These methods allow for the precise control of reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

4-[4-(Difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, hypnotic, and muscle relaxant properties . The molecular targets and pathways involved include the GABA_A receptor complex and associated signaling pathways.

Properties

Molecular Formula

C19H16F2N2O

Molecular Weight

326.3 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C19H16F2N2O/c20-19(21)24-15-9-7-13(8-10-15)18-17-6-3-11-23(17)16-5-2-1-4-14(16)12-22-18/h1-11,18-19,22H,12H2

InChI Key

ZSYHUMPZUKLEDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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